Benzoxazole, 5-(trifluoromethoxy)-
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Overview
Description
5-(Trifluoromethoxy)benzoxazole is a heterocyclic aromatic compound that features a benzoxazole ring substituted with a trifluoromethoxy group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethoxy)benzoxazole typically involves the condensation of 2-aminophenol with a trifluoromethoxy-substituted aldehyde or acid. One common method is the reaction of 2-aminophenol with 5-(trifluoromethoxy)benzaldehyde under acidic conditions to form the desired benzoxazole . Another approach involves the use of trifluoromethoxy-substituted carboxylic acids in the presence of dehydrating agents .
Industrial Production Methods
Industrial production of 5-(Trifluoromethoxy)benzoxazole may involve large-scale condensation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethoxy)benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include substituted benzoxazoles, amine derivatives, and quinone derivatives, depending on the specific reaction and conditions used .
Scientific Research Applications
5-(Trifluoromethoxy)benzoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Trifluoromethoxy)benzoxazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to antagonize voltage-dependent sodium channel currents, which can be exploited for neuroprotective effects . Additionally, the compound may inhibit the release of neurotransmitters such as glutamate, thereby reducing excitotoxicity in neuronal cells .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-(trifluoromethoxy)benzoxazole: Structurally similar but with an amino group at the 2-position.
5-(Trifluoromethoxy)benzothiazole: Similar structure with a sulfur atom replacing the oxygen in the benzoxazole ring.
Uniqueness
5-(Trifluoromethoxy)benzoxazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug discovery and development, offering potential advantages in terms of selectivity and potency compared to similar compounds .
Biological Activity
Benzoxazole derivatives, including 5-(trifluoromethoxy)benzoxazole, have attracted significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological potential of this specific compound, focusing on its antimicrobial, antiviral, anticancer, and antiprotozoal properties, supported by case studies and detailed research findings.
Overview of Benzoxazole Derivatives
Benzoxazole is a heterocyclic compound known for its broad spectrum of biological activities. The introduction of various substituents, such as trifluoromethoxy groups, can enhance these activities. Research has indicated that benzoxazole derivatives exhibit significant pharmacological effects across multiple therapeutic areas, including antimicrobial and anticancer activities .
1. Antimicrobial Activity
Benzoxazole derivatives have shown promising antimicrobial properties against various bacterial strains. Studies indicate that compounds containing the trifluoromethoxy group exhibit enhanced antibacterial effects. For instance, 2-trifluoroacetonylbenzoxazole and its metal complexes demonstrated effectiveness against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with notable potency against methicillin-resistant strains (MRSA) .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
Compound | Bacteria Tested | MIC (µg/mL) | Activity Description |
---|---|---|---|
1 | S. aureus | 8 | Effective against MRSA |
2 | E. coli | 16 | Moderate activity |
3 | C. violaceum | 32 | QS inhibition |
2. Antiviral Activity
Research has highlighted the antiviral potential of benzoxazole derivatives against various viruses. For example, certain benzoxazoles have shown activity against the tobacco mosaic virus (TMV), with protective activity percentages reaching up to 94% . The structure-activity relationship (SAR) studies suggest that electron-donating groups enhance the antiviral efficacy of these compounds.
Table 2: Antiviral Efficacy Against TMV
Compound | Protective Activity (%) |
---|---|
49 | 52.23 |
50 | 54.41 |
52 | 55.96 |
53 | 54.21 |
3. Anticancer Activity
Benzoxazole derivatives have also been evaluated for their anticancer properties. Various studies report that these compounds exhibit cytotoxic effects on different cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). The mechanism involves inducing apoptosis and inhibiting cell proliferation through various pathways .
Table 3: Cytotoxic Effects on Cancer Cells
Cell Line | Compound Tested | IC50 (µM) |
---|---|---|
MCF-7 | Benzoxazole A | 12 |
A549 | Benzoxazole B | 15 |
PC3 | Benzoxazole C | 10 |
Case Study 1: Antiprotozoal Activity
A study focusing on antiprotozoal activity revealed that certain benzoxazole derivatives exhibited significant effects against Plasmodium falciparum, the causative agent of malaria. Compounds synthesized with chloroacetyl functional groups showed promising antimalarial activity through inhibition of purine nucleoside phosphorylase (PfPNP) .
Case Study 2: Structure-Activity Relationship
A comprehensive review of the structure-activity relationships among benzoxazole derivatives indicated that modifications at specific positions significantly influence their biological activity. For instance, the introduction of electron-withdrawing groups like trifluoromethyl enhances the potency against both bacterial and viral pathogens .
Properties
Molecular Formula |
C8H4F3NO2 |
---|---|
Molecular Weight |
203.12 g/mol |
IUPAC Name |
5-(trifluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C8H4F3NO2/c9-8(10,11)14-5-1-2-7-6(3-5)12-4-13-7/h1-4H |
InChI Key |
YXZOSSOQOQBGAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)N=CO2 |
Origin of Product |
United States |
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